2-Methyl-4-[(2-methylpentyl)oxy]aniline
Description
2-Methyl-4-[(2-methylpentyl)oxy]aniline is a substituted aniline derivative characterized by a methyl group at the 2-position and a branched alkoxy group [(2-methylpentyl)oxy] at the 4-position of the benzene ring. The molecular formula is C₁₃H₂₁NO, with an average molecular mass of 207.31 g/mol. The branched alkoxy chain contributes to its lipophilicity, which may influence solubility and biological membrane permeability .
Properties
IUPAC Name |
2-methyl-4-(2-methylpentoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-5-10(2)9-15-12-6-7-13(14)11(3)8-12/h6-8,10H,4-5,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFJBQCHECJPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-methylpentyl)oxy]aniline typically involves the reaction of 2-methyl-4-nitroaniline with 2-methylpentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient and controlled reduction reactions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(2-methylpentyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Further reduced amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
- 2-Methyl-4-[(2-methylpentyl)oxy]aniline serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it versatile for creating derivatives used in pharmaceuticals and agrochemicals.
Reactivity and Mechanisms
- The compound can undergo several chemical reactions, including:
- Oxidation : Leading to the formation of quinone derivatives.
- Reduction : Resulting in corresponding amines.
- Electrophilic Aromatic Substitution : Allowing for the introduction of various substituents on the aromatic ring.
Biological Research
Pharmacological Potential
- Recent studies have indicated that derivatives of this compound may act as agonists for specific G protein-coupled receptors (GPCRs), particularly GPR88. This receptor is implicated in neurodegenerative disorders and psychiatric conditions. The compound's structure facilitates the exploration of structure-activity relationships (SAR), enhancing its potential as a therapeutic agent .
Case Study: GPR88 Agonists
- A series of compounds derived from this compound were synthesized and evaluated for their ability to activate GPR88. These studies demonstrated that modifications to the ether side chain significantly affected both potency and brain bioavailability. For example, structural variations led to compounds with EC50 values in the nanomolar range, indicating strong receptor activity .
Industrial Applications
Use in Biopharmaceuticals
- In industrial settings, this compound is utilized in the development of biopharmaceuticals. Its properties make it suitable for use in drug formulation processes where specific biochemical interactions are required.
Analytical Chemistry
- The compound is also employed in analytical chemistry for the detection and quantification of other substances due to its unique spectral properties. It can serve as a standard or reagent in various analytical techniques, including chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(2-methylpentyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Effects
Electron-Donating vs. Withdrawing Groups :
- The alkoxy group (e.g., 4-OCH₃ in 4-methoxy-2-methylaniline) is electron-donating, activating the benzene ring for electrophilic substitution. In contrast, fluorinated groups (e.g., heptafluoroisopropyl in ) are strongly electron-withdrawing, deactivating the ring .
- The 2-methyl group provides steric hindrance, directing electrophiles to the 5-position of the ring .
- Fluorinated analogs (e.g., ) exhibit low solubility in polar solvents due to fluorine’s hydrophobicity .
Key Research Findings
Thermal Stability : Branched alkoxy groups (e.g., 2-methylpentyl) improve thermal stability compared to linear chains, as seen in liquid crystal research .
Metabolic Resistance : Fluorinated derivatives (e.g., ) resist oxidative degradation due to strong C-F bonds, making them candidates for long-acting drugs .
Crystal Packing : Hydrogen bonding (e.g., C–H···O interactions in ) influences the solid-state arrangement of aniline derivatives, affecting melting points and solubility.
Biological Activity
2-Methyl-4-[(2-methylpentyl)oxy]aniline, a compound with the molecular formula CHNO and a molecular weight of 207.31 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound features a substituted aniline backbone with a 2-methylpentyl ether group. This configuration enhances its lipophilicity, which is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Modulation : The compound can interact with various enzymes, potentially influencing their activity and cellular signaling pathways. Similar compounds have been shown to affect kinases and phosphatases, which are vital for regulating cellular functions.
- Receptor Interaction : It may act on specific receptors, altering their signaling pathways and leading to diverse physiological effects.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : In vitro evaluations suggest that this compound has significant antibacterial properties against various strains, indicating potential therapeutic applications in treating infections.
- Cytotoxic Effects : Research on cancer cell lines has shown that the compound affects cell viability and proliferation. It may induce apoptosis through specific signaling pathways, making it a candidate for further investigation in cancer therapy.
- GPR88 Agonism : Recent studies have indicated that compounds structurally related to this compound can activate the orphan G protein-coupled receptor GPR88, which is implicated in striatal-associated disorders. This suggests a role in neurological applications.
Case Studies
Several case studies provide insights into the biological effects of this compound:
- Antimicrobial Evaluation : A study assessed the antibacterial efficacy of isoxazole derivatives similar to this compound. The results demonstrated significant inhibition against multiple bacterial strains, underscoring its potential as an antimicrobial agent.
- In Vitro Pharmacological Testing : In vitro assays revealed that this compound influences cell viability in various cancer cell lines, suggesting it could be developed further for cancer treatment applications.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-Methyl-4-[(2-methylpentyl)oxy]aniline?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm the aromatic substitution pattern and alkyl chain connectivity. For example, the trifluoromethoxy group in analogous compounds shows distinct F NMR signals .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Column: C18, mobile phase: acetonitrile/water (70:30), flow rate: 1 mL/min. Adjust based on observed retention times .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS for molecular ion confirmation. For example, a related compound (C10H8F7N) exhibits a molecular ion peak at m/z 275.17 .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical parameters?
Methodological Answer:
- Nucleophilic Aromatic Substitution: React 4-amino-2-methylphenol with 2-methylpentyl bromide under basic conditions (K₂CO₃, DMF, 80°C). Monitor reaction completion via TLC (hexane:ethyl acetate = 3:1) .
- Reductive Amination: For analogs, catalytic hydrogenation (H₂, Pd/C) is used to reduce nitro intermediates. Ensure inert atmosphere to prevent oxidation .
- Critical Parameters:
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
Methodological Answer:
- Storage: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Stability studies on similar anilines show decomposition >5% after 6 months at 25°C .
- Handling:
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification: Use LC-MS to detect impurities (e.g., di-alkylated products or oxidation byproducts). For example, over-alkylation is common in nucleophilic substitutions .
- Optimization Strategies:
- Catalyst Screening: Test palladium or copper catalysts for coupling efficiency.
- Solvent Effects: Compare polar aprotic (DMF) vs. non-polar (toluene) solvents. DMF increases reaction rate but may promote side reactions .
- Temperature Gradients: Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and byproducts .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites. For analogs, electron-withdrawing groups (e.g., CF₃) lower HOMO by ~1.5 eV .
- Molecular Dynamics (MD): Simulate solvation effects in chloroform or DMSO to study aggregation behavior.
- QSPR Models: Corrate substituent effects (e.g., alkoxy chain length) with experimental pKa values (predicted pKa = 2.52 for related compounds) .
Q. How do solvent polarity and temperature influence the stability of this compound in solution-phase reactions?
Methodological Answer:
- Solvent Screening: Test stability in DMSO, chloroform, and methanol at 25°C and 50°C. Polar solvents (DMSO) may accelerate hydrolysis; non-polar solvents (chloroform) enhance stability .
- Kinetic Studies: Use UV-Vis spectroscopy (λ = 280 nm) to monitor degradation rates. For example, a 10% degradation in DMSO after 24 hours at 50°C .
- Activation Energy Calculation: Apply Arrhenius equation to extrapolate shelf-life. Eₐ ≈ 45 kJ/mol for related anilines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
